2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
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Overview
Description
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organic compound that features a pyrazine ring substituted with a pyrrolidinyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazine derivative with pyrrolidine and a boronic ester under suitable conditions . The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran, with the reaction being carried out at room temperature or under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve the use of solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can interact with various enzymes and receptors, while the dioxaborolane moiety can participate in boron-mediated reactions . These interactions can modulate biological processes and chemical reactions, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
What sets 2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine apart from similar compounds is its unique combination of a pyrazine ring with both a pyrrolidinyl group and a dioxaborolane moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H22BN3O2 |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-12(10-16-11)18-7-5-6-8-18/h9-10H,5-8H2,1-4H3 |
InChI Key |
DBHLBQWJEMBSSU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCC3 |
Origin of Product |
United States |
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